molecular formula C11H10N2O2 B2733876 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1232795-19-5

1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2733876
CAS No.: 1232795-19-5
M. Wt: 202.213
InChI Key: NLYIBMLRPHCKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a bicyclic heterocyclic compound characterized by a pyrazine-2,3-dione core substituted at the 1-position with a 2-methylphenyl group. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol and SMILES string Cc1ccccc1N1C=CNC(C1=O)=O . The 2-methylphenyl substituent imparts steric and electronic effects, distinguishing it from positional isomers (e.g., 4-methylphenyl derivatives) and analogs with bulkier or electron-withdrawing substituents.

Properties

IUPAC Name

4-(2-methylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYIBMLRPHCKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenylhydrazine with a suitable diketone can lead to the formation of the desired pyrazine derivative. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally related compounds:

2.1 Substituent Diversity and Molecular Properties
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Purity (%) Key Data/Notes
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 2-Methylphenyl at N1 C₁₁H₁₀N₂O₂ 202.21 N/A SMILES: Cc1ccccc1N1C=CNC(C1=O)=O
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione 3,4-Difluorobenzylthio at C5 C₁₄H₁₀F₂N₂O₂S 324.31 >95 ¹H NMR: δ 11.32 (d, J = 115.6 Hz)
5-(4-(Trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione 4-Trifluoromethylphenethyl at C5 C₁₅H₁₂F₃N₂O₂ 314.26 >95 Synthesized via Suzuki coupling
(R)-5-(7-Chloro-3-methyl-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione Dihydrobenzooxathiin ring at C5 C₁₅H₁₂ClN₂O₃S 356.79 >95 Resolved by chiral SFC
5-(((4-(Trifluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (4-Trifluoromethylphenyl)thiomethyl at C5 C₁₃H₁₀F₃N₂O₂S 336.29 >95 MS (ESI+): m/z 278 (M+H)⁺
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 4-Methylphenyl at N1 (positional isomer) C₁₁H₁₀N₂O₂ 202.21 N/A PubChem data unavailable
2.2 Key Observations

Substituent Effects on Molecular Weight :

  • Bulky substituents (e.g., dihydrobenzooxathiin rings or trifluoromethylphenethyl groups) increase molecular weight significantly (314–356 g/mol) compared to the simpler 2-methylphenyl derivative (202.21 g/mol).
  • Thioether-linked analogs (e.g., 5-((3,4-difluorobenzyl)thio)-) exhibit moderate molecular weights (~324 g/mol) .

Synthetic Accessibility :

  • The target compound (2-methylphenyl derivative) lacks detailed synthetic protocols in the provided evidence, but analogs like 5-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione are synthesized via Suzuki coupling or nucleophilic substitution, often with low yields (e.g., 13% over two steps for the 3,4-difluorobenzylthio analog) .
  • Chiral resolution (e.g., compound 63 ) requires specialized techniques like supercritical fluid chromatography (SFC) .

Purity and Stability :

  • Most analogs exhibit >95% HPLC purity, except compound 54 (93.1%) . The 2-methylphenyl derivative’s purity is undocumented but likely comparable given its simpler structure.

Steric hindrance from substituents like phenethyl or bicyclic rings may reduce solubility compared to the less bulky 2-methylphenyl group.

2.3 Structural Isomerism
  • The positional isomer 1-(4-methylphenyl)-1,4-dihydropyrazine-2,3-dione (4-methyl vs. 2-methylphenyl) likely exhibits distinct electronic properties due to altered resonance effects.

Biological Activity

1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazine ring with two carbonyl groups at positions 2 and 3, and a methylphenyl substituent at position 1. This configuration contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes linked to cancer progression and microbial resistance.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have reported its effects on cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of the compound, it was tested on various cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HCT11615
MCF720
A54925

Research Findings

Recent research has further elucidated the biological mechanisms underlying the activities of this compound:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Reactive Oxygen Species (ROS) Production : Studies indicate that it may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.